molecular formula C12H8BrIO2 B12846351 Methyl 3-bromo-8-iodo-1-naphthoate

Methyl 3-bromo-8-iodo-1-naphthoate

Cat. No.: B12846351
M. Wt: 391.00 g/mol
InChI Key: JSFWOBWGHZADBQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-8-iodo-1-naphthoate: is an organic compound that belongs to the class of naphthoates It is characterized by the presence of bromine and iodine atoms attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-8-iodo-1-naphthoate typically involves a multi-step process. One common method includes the bromination of methyl naphthoate followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-8-iodo-1-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (for Finkelstein reaction) and palladium catalysts (for Suzuki coupling) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: Methyl 3-bromo-8-iodo-1-naphthoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated naphthoates on biological systems

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-8-iodo-1-naphthoate involves its interaction with molecular targets through its halogenated functional groups. The bromine and iodine atoms can participate in various chemical interactions, including halogen bonding and electrophilic aromatic substitution. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

  • Methyl 3-bromo-1-naphthoate
  • Methyl 6-bromo-2-naphthoate
  • Methyl 8-bromo-1-naphthoate

Comparison: Methyl 3-bromo-8-iodo-1-naphthoate is unique due to the presence of both bromine and iodine atoms on the naphthalene ring This dual halogenation provides distinct chemical properties compared to other similar compounds that may only have a single halogen atom

Properties

Molecular Formula

C12H8BrIO2

Molecular Weight

391.00 g/mol

IUPAC Name

methyl 3-bromo-8-iodonaphthalene-1-carboxylate

InChI

InChI=1S/C12H8BrIO2/c1-16-12(15)9-6-8(13)5-7-3-2-4-10(14)11(7)9/h2-6H,1H3

InChI Key

JSFWOBWGHZADBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)C=CC=C2I

Origin of Product

United States

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